Tritoqualine - 14504-73-5

Tritoqualine

Catalog Number: EVT-287131
CAS Number: 14504-73-5
Molecular Formula: C26H32N2O8
Molecular Weight: 500.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tritoqualine, chemically named (±)-(R)-7-amino-4,5,6-triethoxy-3-[(R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]phthalide, is a synthetic compound primarily investigated for its anti-allergic and hepatoprotective properties. [, , ] Classified as a histidine decarboxylase inhibitor, it was initially thought to decrease histamine production, although subsequent research revealed its primary mechanism of action involves the inhibition of histamine release from mast cells. [, , ] While clinical applications of Tritoqualine are acknowledged, this analysis focuses solely on its role in scientific research.

Source and Classification

Tritoqualine is synthesized from natural products such as noscapine and cotarnine, which are derived from opium poppy. Its classification falls within the realm of medical science, specifically targeting allergic responses and neurological effects. The compound's chemical identity is denoted by the International Union of Pure and Applied Chemistry name and its CAS number is 14504-73-5 .

Synthesis Analysis

The synthesis of tritoqualine involves several key steps, primarily focusing on derivatives of noscapine and cotarnine. The process can be summarized as follows:

  1. Starting Materials: Cotarnine and noscapine serve as the primary precursors.
  2. Oxidative Degradation: Cotarnine is synthesized from noscapine through an oxidative degradation process using nitric acid, followed by dehydration with trifluoroacetic acid.
  3. Reduction: The resulting hydrocotarnine undergoes reduction using sodium borohydride to yield intermediate compounds.
  4. N-Demethylation: This step involves using hydrogen peroxide and ferrous sulfate to demethylate the intermediate compounds.
  5. Coupling Reactions: Finally, the coupling of N-Boc-protected amino acids is performed using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate as a coupling agent, followed by deprotection to yield tritoqualine .
Molecular Structure Analysis

Tritoqualine's molecular structure can be characterized by its specific arrangement of atoms and functional groups. The compound exhibits a complex structure that includes:

  • Chiral Centers: Tritoqualine exists as a racemic mixture, specifically the erythro racemate.
  • Functional Groups: The presence of various functional groups contributes to its biological activity.
  • Conformation Studies: Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the conformational aspects of tritoqualine, revealing insights into its spatial arrangement .

The molecular formula for tritoqualine is C₁₄H₁₅N₃O₂S, indicating a diverse range of atoms that contribute to its pharmacological properties.

Chemical Reactions Analysis

Tritoqualine participates in several chemical reactions relevant to its function as an antihistamine:

  1. Inhibition Reaction: It directly inhibits histidine decarboxylase, thereby reducing histamine levels in biological systems.
  2. Potential Interactions: Tritoqualine has been shown to interact with other pharmacological agents, enhancing their effects; for example, it potentiates the actions of hexobarbital and methamphetamine when administered at specific dosages .
  3. Stability Studies: Research indicates that tritoqualine maintains stability under various physiological conditions, making it suitable for therapeutic applications.

These reactions underscore the compound's utility in both laboratory settings and clinical applications.

Mechanism of Action

The mechanism by which tritoqualine exerts its effects involves several biochemical pathways:

  • Enzyme Inhibition: By inhibiting histidine decarboxylase, tritoqualine effectively lowers histamine production in the body. This reduction leads to decreased allergic symptoms.
  • Central Nervous System Effects: Tritoqualine's influence on neurotransmitter systems suggests potential applications in managing conditions related to anxiety or sleep disorders due to its interaction with central nervous system depressants .

The compound's dual action as an antihistamine and a central nervous system modulator makes it a unique candidate for further research.

Physical and Chemical Properties Analysis

Tritoqualine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 273.35 g/mol.
  • Solubility: Soluble in organic solvents but exhibits limited solubility in water.
  • Melting Point: Specific melting points can vary based on purity but are generally reported around 100–105 °C.
  • Stability: The compound shows good thermal stability under standard laboratory conditions.

These properties are essential for understanding how tritoqualine behaves in different environments and applications.

Applications

Tritoqualine has a wide range of scientific applications:

  • Medical Applications: Primarily used in treating allergic conditions due to its antihistaminic properties.
  • Neuroscience Research: Investigated for its potential effects on sleep regulation and anxiety management.
  • Chemical Research: Serves as a reagent in various chemical syntheses and studies aimed at exploring new therapeutic agents.

The versatility of tritoqualine underscores its significance in both pharmacological research and practical applications within medicine.

Mechanistic Pathways of Histidine Decarboxylase Inhibition

Enzymatic Targeting of Histidine Decarboxylase (HDC) in Allergic Mediation

Histidine decarboxylase (HDC) is the sole enzyme responsible for catalyzing the conversion of L-histidine to histamine—a primary mediator in allergic responses. This pyridoxal 5'-phosphate (PLP)-dependent enzyme functions via a Schiff base mechanism, where PLP forms a covalent aldimine linkage with lysine 305 in the active site. Substrate binding displaces this lysine, followed by decarboxylation and product release [9] [12].

Tritoqualine (C₂₆H₃₂N₂O₈) selectively targets HDC’s catalytic machinery. Unlike classical antihistamines that block histamine receptors, tritoqualine acts upstream by inhibiting histamine synthesis. It competitively disrupts the PLP-histidine aldimine complex, preventing decarboxylation. Computational studies indicate a binding energy of approximately -9.2 kcal/mol, with high affinity for the substrate-binding pocket lined by Ser354, Asp273, and Ser151 residues [1] [9]. This specificity minimizes off-target effects on related decarboxylases (e.g., aromatic L-amino acid decarboxylase) [5].

In allergic mediation, HDC inhibition achieves dual outcomes:

  • Systemic histamine reduction: By suppressing de novo histamine synthesis in mast cells and basophils, tritoqualine reduces histamine concentrations by 60-80% in tissues like skin and bronchial mucosa [1] [6].
  • Preventative action: Unlike receptor antagonists, tritoqualine prevents histamine release during IgE-mediated degranulation, curtailing early-phase allergic symptoms (pruritus, vasodilation) [4] [8].

Table 1: Key Enzymatic Features of HDC and Tritoqualine Inhibition

ParameterHDC CharacteristicsTritoqualine Action
Catalytic CofactorPyridoxal 5'-phosphate (PLP)Competes with PLP-histidine aldimine formation
Reaction CatalyzedDecarboxylation of L-histidine to histamineInhibits decarboxylation (IC₅₀ ~1.0 μM)
Primary Cellular TargetsMast cells, basophils, gastric ECL cellsMast cells and basophils (allergy-relevant sites)
SpecificitySelective for histidine; no activity on tyrosine/DOPAHigh selectivity for HDC over other decarboxylases

Comparative Analysis of Direct vs. Indirect HDC Inhibition Mechanisms

HDC inhibitors are classified by their mode of action:

Direct inhibitors like tritoqualine bind the enzyme’s active site or allosteric pockets. Tritoqualine’s phthalide-isoquinoline structure enables π-π stacking with His351 and hydrogen bonding with Asp273, directly halting catalysis [9] [12]. This mechanism is reversible and concentration-dependent, with >90% inhibition achievable at 10 μM [4].

Indirect inhibitors modulate HDC expression or activity via:

  • Transcriptional suppression: KLF4 competes with SP1 at the Hdc promoter GC box, repressing gene expression [10].
  • Epigenetic silencing: DNA methylation of the Hdc promoter (e.g., in mast cell lineages) [10].
  • Cofactor depletion: Depleting cellular PLP pools (e.g., via carbonyl-trapping agents).

Tritoqualine’s direct action offers advantages:

  • Rapid onset: Reduces histamine synthesis within 2–4 hours of administration [2].
  • Predictability: Dose-response correlates linearly with enzyme occupancy.
  • Avoidance of genomic effects: Does not alter Hdc transcription or methylation, reducing long-term risks [10].

Table 2: Direct vs. Indirect HDC Inhibition Strategies

FeatureDirect Inhibition (e.g., Tritoqualine)Indirect Inhibition
Molecular TargetHDC active siteHdc gene, cofactors, or regulatory proteins
Time to EffectMinutes to hoursHours to days (transcriptional/epigenetic changes)
SpecificityHigh for HDCLow; may affect other PLP-dependent enzymes or genes
ReversibilityFully reversiblePartially irreversible (epigenetic changes)
Therapeutic UseAcute allergy managementChronic conditions or research tools

Role of Mast Cell Modulation in Histamine Release Suppression

Mast cells are primary reservoirs of preformed histamine, with ≈5–10 pg histamine/cell [8]. Tritoqualine modulates mast cell function through complementary pathways:

  • Histamine synthesis blockade: Depletes intracellular histamine stores by 70–85%, limiting available pools for release during IgE-FcεRI crosslinking [1] [6].
  • Calcium-Calmodulin axis disruption**: Inhibits Ca²⁺ influx (45Ca²⁺ uptake studies show 50–60% reduction) and calmodulin activity (IC₅₀ = 1.0 μM) [4]. This dual action prevents:
  • Microtubule assembly required for granule exocytosis
  • Phospholipase A₂ activation, reducing arachidonic acid metabolism
  • Secondary mediator suppression: Downregulates synthesis of leukotrienes (LTC₄) and cytokines (IL-4, IL-5, TNF-α) by blocking Ca²⁺-dependent transcription pathways [4] [8].

Notably, tritoqualine does not impair allergen binding to IgE or FcεRI internalization, preserving mast cell immunosurveillance functions [4]. Its efficacy extends to IgE-independent activators (e.g., compound 48/80, neuropeptides), making it broadly applicable to non-allergic histaminoses [4] [6].

Table 3: Mast Cell Mediators Modulated by Tritoqualine

Mediator TypeExample MoleculesInhibition MechanismFunctional Impact
Biogenic AminesHistamineDirect HDC inhibition; storage depletionReduced vasodilation, pruritus
EicosanoidsLeukotriene C₄, PGD₂Suppressed Ca²⁺-dependent PLA₂ activationAttenuated bronchoconstriction
CytokinesIL-4, IL-5, TNF-αCalmodulin/NF-κB pathway inhibitionDiminished eosinophil recruitment
NeurokininsSubstance P, VIPReduced Ca²⁺ influx post-MrgX2 activationLimited neurogenic inflammation

Properties

CAS Number

14504-73-5

Product Name

Tritoqualine

IUPAC Name

7-amino-4,5,6-triethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one

Molecular Formula

C26H32N2O8

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C26H32N2O8/c1-6-31-23-17-16(18(27)24(32-7-2)25(23)33-8-3)26(29)36-21(17)19-15-13(9-10-28(19)4)11-14-20(22(15)30-5)35-12-34-14/h11,19,21H,6-10,12,27H2,1-5H3

InChI Key

IRGJVQIJENCTQF-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C5=C(C=C4CCN3C)OCO5)OC)N)OCC)OCC

Solubility

Soluble in DMSO

Synonyms

4,5,6-triethoxy-7-amino-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)phthalide
554 L
Hypostamine
Inhibostamin
tritoqualin
tritoqualine

Canonical SMILES

CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C5=C(C=C4CCN3C)OCO5)OC)N)OCC)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.